molecular formula C9H6LiNO3 B6218416 lithium 2-(2,1-benzoxazol-3-yl)acetate CAS No. 2751611-09-1

lithium 2-(2,1-benzoxazol-3-yl)acetate

Cat. No.: B6218416
CAS No.: 2751611-09-1
M. Wt: 183.1
InChI Key:
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Description

Lithium 2-(2,1-benzoxazol-3-yl)acetate is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-(2,1-benzoxazol-3-yl)acetate typically involves the reaction of 2-aminophenol with an appropriate carboxylic acid derivativeFor example, the reaction can be carried out using lithium hydroxide in an aqueous or organic solvent to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Catalysts such as metal catalysts or nanocatalysts may be employed to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(2,1-benzoxazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

Lithium 2-(2,1-benzoxazol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium 2-(2,1-benzoxazol-3-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The benzoxazole moiety can interact with various enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity to exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, benzoxazole, shares the core structure but lacks the lithium and acetate groups.

    2-(2,1-Benzoxazol-3-yl)acetic acid: This compound is similar but does not contain the lithium ion.

    Other Benzoxazole Derivatives: Various derivatives with different substituents on the benzoxazole ring.

Uniqueness

Lithium 2-(2,1-benzoxazol-3-yl)acetate is unique due to the presence of the lithium ion, which can impart specific properties such as enhanced solubility, stability, or biological activity. The combination of the benzoxazole moiety with lithium and acetate groups makes it distinct from other benzoxazole derivatives .

Properties

CAS No.

2751611-09-1

Molecular Formula

C9H6LiNO3

Molecular Weight

183.1

Purity

95

Origin of Product

United States

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